molecular formula C8H5BrN2 B2967967 4-Bromo-2,6-naphthyridine CAS No. 1782910-98-8

4-Bromo-2,6-naphthyridine

Cat. No. B2967967
CAS RN: 1782910-98-8
M. Wt: 209.046
InChI Key: VMGULWYDOYMXMH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives, including 4-Bromo-2,6-naphthyridine, has been a subject of research for many years . Various strategies have been employed, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-naphthyridine consists of a naphthyridine core, which is essentially a naphthalene analog containing two fused pyridine rings with one nitrogen atom in each ring . The bromine atom is attached at the 4th position of the naphthyridine core .


Chemical Reactions Analysis

Naphthyridines, including 4-Bromo-2,6-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

4-Bromo-2,6-naphthyridine has a molecular weight of 209.05 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Anti-Infectious Activity

Naphthyridines, including 4-Bromo-2,6-naphthyridine, have been found to display anti-infectious activity . This makes them a potential candidate for the development of new drugs to combat infectious diseases.

Anticancer Activity

Naphthyridines have shown promising results in the field of cancer research . They have been found to exhibit anticancer activity, which could be harnessed for the development of novel cancer therapies.

Neurological Activity

Naphthyridines have also been found to have neurological activity . This suggests that they could be used in the treatment of various neurological disorders.

Psychotropic Activity

The psychotropic activity of naphthyridines indicates their potential use in the treatment of mental health disorders .

Cardiovascular System Impact

Naphthyridines have been found to affect the cardiovascular system . This could lead to their use in the treatment of cardiovascular diseases.

Immune Response Modulation

Naphthyridines have been found to modulate the immune response . This suggests potential applications in the treatment of immune-related diseases.

Reactivity with Electrophilic or Nucleophilic Reagents

1,5-Naphthyridines, a type of naphthyridine, have been found to react with electrophilic or nucleophilic reagents . This property could be exploited in various chemical reactions and syntheses.

Formation of Metal Complexes

1,5-Naphthyridines have been found to form metal complexes . This could have applications in the field of materials science and catalysis.

Safety and Hazards

The safety data sheet for 4-Bromo-2,6-naphthyridine suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the research of 4-Bromo-2,6-naphthyridine and other naphthyridine derivatives likely involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . Additionally, a complete correlation of synthesis with biological activity remains an area to be explored .

properties

IUPAC Name

4-bromo-2,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGULWYDOYMXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=NC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782910-98-8
Record name 4-bromo-2,6-naphthyridine
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